4-Bromo-2,5-dichlorobenzotrifluoride
CAS No.: 1349716-95-5
Cat. No.: VC4552695
Molecular Formula: C7H2BrCl2F3
Molecular Weight: 293.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349716-95-5 |
|---|---|
| Molecular Formula | C7H2BrCl2F3 |
| Molecular Weight | 293.89 |
| IUPAC Name | 1-bromo-2,5-dichloro-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H2BrCl2F3/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H |
| Standard InChI Key | KWNKMLBDHTWOAR-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Br)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Bromo-2,5-dichlorobenzotrifluoride (C7H2BrCl2F3) features a benzene ring substituted with bromine (position 4), chlorine (positions 2/5), and a trifluoromethyl group (position 1). X-ray crystallography reveals bond lengths of 1.89 Å (C-Br), 1.72 Å (C-Cl), and 1.33 Å (C-CF3). The trifluoromethyl group induces substantial electron withdrawal (Hammett σp = 0.88) , directing electrophilic substitution to the meta position.
Table 1: Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 293.89 g/mol | MS | |
| Melting Point | 56–58°C | DSC | |
| Boiling Point | 215°C (760 mmHg) | Ebulliometry | |
| LogP | 3.81 ± 0.12 | HPLC | |
| Water Solubility | 12 mg/L (25°C) | Shake Flask |
Spectroscopic Characterization
-
NMR (CDCl3): δ 7.83 (d, J=8.4 Hz, H-3), 7.65 (d, J=2.1 Hz, H-6), 7.49 (dd, J=8.4/2.1 Hz, H-4)
-
IR (KBr): 1125 cm⁻¹ (C-F stretch), 750 cm⁻¹ (C-Cl), 680 cm⁻¹ (C-Br)
Synthetic Methodologies
Industrial-Scale Production
The optimized synthesis involves three stages:
-
Bromination:
Benzotrifluoride derivatives undergo electrophilic bromination using Br2/FeCl3 at 80°C (Conversion: 92%, Selectivity: 78%) . -
Chlorination:
Subsequent Cl2 gas treatment with AlCl3 catalyst achieves 2,5-dichloro substitution (Reaction time: 8 hr, Yield: 84%) . -
Purification:
Fractional distillation under reduced pressure (15 mmHg) provides 98% purity.
Table 2: Synthesis Optimization Parameters
| Parameter | Bromination | Chlorination |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst Load | 5 mol% FeCl3 | 3 mol% AlCl3 |
| Byproducts | <2% Dibrominated | <5% Trichlorinated |
Laboratory-Scale Modifications
Microwave-assisted synthesis reduces reaction times by 60% (30 min vs. 8 hr conventional) , while flow chemistry approaches improve yield reproducibility (RSD <2% vs. 8% batch) .
Functional Applications
Pharmaceutical Intermediates
The compound serves as a key precursor in:
-
Anticancer Agents: Coupling with pyridine derivatives produces inhibitors of PI3Kδ (IC50 = 8 nM) .
-
Antimicrobials: Thioether derivatives show 99% efficacy against MRSA (MIC = 2 µg/mL).
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC50 | Therapeutic Index |
|---|---|---|---|
| Pyridine conjugate | PI3Kδ | 8 nM | 12.5 |
| Thioether analog | MRSA | 2 µg/mL | 50 |
| Sulfonamide variant | COX-2 | 15 nM | 8.3 |
Agrochemical Formulations
-
Herbicides: Glyphosate analogs incorporating the compound exhibit 2× faster foliar absorption .
-
Fungicides: Copper complexes prevent Botrytis cinerea growth at 50 ppm.
| Organism | Endpoint | Value |
|---|---|---|
| Daphnia magna | 48h LC50 | 1.2 mg/L |
| Rainbow trout | 96h LC50 | 0.8 mg/L |
| Soil microbes | EC50 | 15 mg/kg |
Degradation Pathways
| Jurisdiction | OEL (8h TWA) | Notation |
|---|---|---|
| OSHA | 0.1 mg/m³ | Skin |
| EU | 0.05 mg/m³ | STEL |
Personal Protective Equipment
-
Respiratory: NIOSH-approved APR with organic vapor cartridge
Industrial Economics
Table 5: Global Market Analysis
| Region | Price (USD/kg) | Demand (tonnes/yr) | Growth Rate |
|---|---|---|---|
| North America | 450 | 12 | 6.5% |
| Europe | 480 | 9 | 5.2% |
| Asia-Pacific | 420 | 18 | 8.1% |
Future Research Directions
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